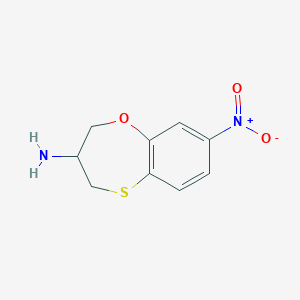
8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine is a heterocyclic compound that contains both oxygen and sulfur atoms within its seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine typically involves the cationic ring contraction of seven-membered cycles of 3,4-dihydro-2H-1,5-benzoxathiepin derivatives. This synthetic approach allows for the formation of various derivatives, including alkenes, alcohols, nitriles, chlorides, bromides, azides, and amines . The reaction conditions often involve the use of suitable catalysts and reagents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction conditions to achieve high yields and purity. This can include the use of biocatalysis, where enzymes such as amine transaminases are employed to convert prochiral and racemic ketones into enantiopure amines . The reaction conditions are optimized in terms of enzyme loading, temperature, and reaction times to achieve high conversion and enantiomeric excess values.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions are typically optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and nitriles. These derivatives can be further functionalized to obtain compounds with specific properties and applications.
Scientific Research Applications
8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits anti-proliferative activities against cancer cell lines, making it a potential candidate for the development of anticancer agents.
Materials Science: The unique chemical structure of the compound makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s anti-proliferative activity is attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine include:
1,4-Benzoxathiine Derivatives: These compounds also contain oxygen and sulfur atoms within their ring structures and exhibit similar biological activities.
3,4-Dihydro-2H-1,3-Benzoxazines: These compounds share structural similarities and are used in various applications, including medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and sulfur atoms
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
8-nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine |
InChI |
InChI=1S/C9H10N2O3S/c10-6-4-14-8-3-7(11(12)13)1-2-9(8)15-5-6/h1-3,6H,4-5,10H2 |
InChI Key |
PQDUCDQVMXTXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSC2=C(O1)C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


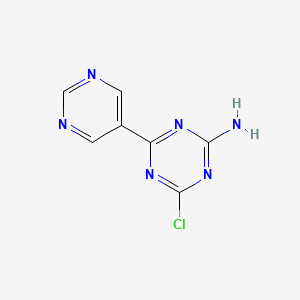

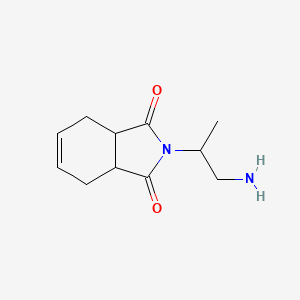

![6-Phenylspiro[2.5]octan-6-ol](/img/structure/B13243615.png)

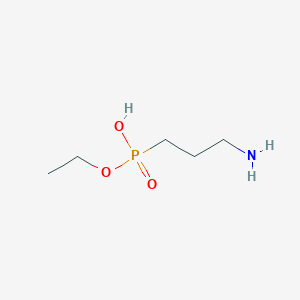

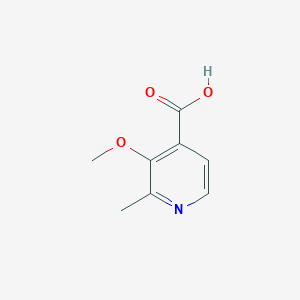
![2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13243639.png)
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol](/img/structure/B13243643.png)
![8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13243657.png)
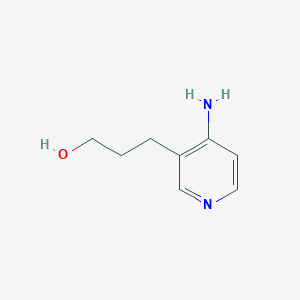
![4-{[3-(Chloromethyl)phenyl]methyl}morpholine](/img/structure/B13243669.png)
